Home > Products > Screening Compounds P86958 > Prothipendyl-d6 Hydrochloride
Prothipendyl-d6 Hydrochloride -

Prothipendyl-d6 Hydrochloride

Catalog Number: EVT-12563806
CAS Number:
Molecular Formula: C16H20ClN3S
Molecular Weight: 327.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of prothipendyl-d6 hydrochloride typically involves the following methods:

  • Deuteration: This process replaces hydrogen atoms with deuterium in the prothipendyl molecule, enhancing its stability and allowing for isotopic labeling.
  • Chemical Reactions: The synthesis may involve reactions with deuterated solvents or reagents to ensure the incorporation of deuterium at specific sites within the molecule.

Technical details regarding the exact synthetic routes can vary but generally follow established protocols for synthesizing phenothiazine derivatives, often utilizing methods such as nucleophilic substitution or cyclization reactions .

Molecular Structure Analysis

The molecular structure of prothipendyl-d6 hydrochloride features a phenothiazine backbone, which is characterized by a three-ring system containing sulfur and nitrogen atoms. The presence of deuterium alters the vibrational modes of the molecule, which can be analyzed using techniques such as nuclear magnetic resonance spectroscopy.

Structural Data

  • Chemical Formula: C12H14ClNS\text{C}_{12}\text{H}_{14}\text{ClN}\text{S}
  • Molecular Weight: Approximately 327.91 g/mol
  • Isotopic Composition: Incorporates deuterium at specific positions to aid in tracking during biological studies.
Chemical Reactions Analysis

Prothipendyl-d6 hydrochloride undergoes various chemical reactions typical of phenothiazine compounds. These reactions include:

  • Receptor Binding: As an antagonist at dopamine D2 receptors, prothipendyl-d6 interacts with neurotransmitter systems.
  • Metabolic Pathways: The compound's isotopic labeling allows researchers to trace its metabolic pathways without interference from naturally occurring isotopes.

Technical details about these reactions can be studied through pharmacokinetic studies, where researchers can observe how the compound behaves in biological systems compared to its non-deuterated counterpart .

Mechanism of Action

Prothipendyl-d6 hydrochloride primarily acts as an antagonist at dopamine D2 receptors, which is crucial for its antipsychotic effects. Additionally, it may influence serotonin receptors, contributing to its efficacy in treating psychiatric disorders. The unique isotopic composition allows for detailed studies on its pharmacokinetics and dynamics, providing insights into how it interacts with various biological targets without the confounding effects of natural isotopes .

Process Data

  • Dopamine D2 Receptor Antagonism: This action helps mitigate symptoms associated with psychosis.
  • Serotonin Receptor Interaction: Potentially enhances mood stabilization effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents, depending on the specific formulation.

Chemical Properties

  • Stability: Enhanced stability due to deuteration.
  • Reactivity: Similar reactivity profile to non-deuterated phenothiazines but allows for more precise tracking in experimental settings.

Relevant analyses often include spectroscopic methods such as infrared spectroscopy and mass spectrometry to characterize the compound's properties and confirm its identity .

Applications

Prothipendyl-d6 hydrochloride is primarily used in scientific research, particularly in pharmacological studies that require isotopic labeling. Its applications include:

  • Pharmacokinetic Studies: Understanding drug metabolism and interactions within biological systems.
  • Mechanistic Studies: Investigating the effects on neurotransmitter systems without interference from natural isotopes.
  • Developmental Research: Exploring new therapeutic avenues for psychiatric disorders by studying its interactions at a molecular level.

The unique properties of prothipendyl-d6 hydrochloride make it an invaluable tool for researchers aiming to elucidate complex biological processes related to drug action and metabolism .

Introduction to Deuterated Pharmaceutical Compounds

Fundamental Principles of Deuterium Isotope Effects in Drug Design

The therapeutic utility of deuteration primarily stems from the deuterium kinetic isotope effect (DKIE), quantified as the ratio kH/kD of reaction rates for C-H versus C-D bond cleavage. This phenomenon arises because deuterium's additional neutron reduces the vibrational stretching frequency of chemical bonds, increases ground-state energy, and elevates the activation energy required for bond dissociation by 1.2–1.5 kcal/mol [2] [9]. Consequently, C-D bonds exhibit greater metabolic stability than their C-H counterparts, particularly against oxidative enzymes like cytochrome P450 (CYP450) isoforms.

Key principles governing DKIE applications include:

  • Metabolic Pathway Sensitivity: Deuteration exerts maximal effects on metabolic reactions where C-H bond cleavage is rate-limiting (e.g., O-dealkylation, aliphatic hydroxylation). It demonstrates variable impacts on N-dealkylation and minimal effects on aromatic hydroxylation [9].
  • Positional Specificity: Deuterium placement must target known metabolic hotspots identified via metabolite profiling. For example, deuteration of methyl groups vulnerable to oxidative demethylation often yields significant pharmacokinetic improvements [8].
  • Metabolic Shunting Risk: Inhibiting a primary metabolic pathway may unmask alternative routes of metabolism, potentially generating novel metabolites with unintended toxicological consequences. This necessitates comprehensive in vitro and in vivo metabolite mapping during development [9].

Table 1: Kinetic Isotope Effects in Drug Metabolism

Metabolic PathwayTypical DKIE (kH/kD)Impact of Deuteration
O-Dealkylation2–7High metabolic stability improvement
N-Dealkylation (aliphatic)1.5–4Moderate to high improvement
N-Dealkylation (amine)<2Limited effect
Aliphatic Hydroxylation3–6Significant stability enhancement
Aromatic Hydroxylation~1Negligible effect

Historical Development and Regulatory Milestones for Deuterated Drug Entities

Deuterated drug development has progressed through distinct phases:

  • Pioneering Era (1960s–2000s): Early research explored deuterium's biochemical impacts, exemplified by d2-tyramine and d3-morphine studies. Initial patents emerged in the 1970s for deuterated antimicrobials and anesthetics claiming reduced hepatotoxicity [4] [8].

  • Deuterium Switch Paradigm (2010s): This strategy focused on deuteration of marketed drugs to improve pharmacokinetics. Deutetrabenazine (Austedo®) became the first FDA-approved deuterated drug in 2017 for Huntington’s chorea. By deuterating key metabolic sites on tetrabenazine, developers achieved reduced dosing frequency and improved tolerability [2] [8]. Subsequent approvals included donafenib (2021, China), a deuterated sorafenib analog showing enhanced efficacy in hepatocellular carcinoma, and deucravacitinib (2022), a de novo deuterated TYK2 inhibitor for psoriasis where deuteration prevented formation of a non-selective metabolite [2] [9].

  • Patent Landscape Evolution: Early deuterated drugs faced significant "obviousness" rejections (35 U.S.C. §103) due to prior art on deuteration's general effects. Successful patent strategies now emphasize:

  • Unexpected Metabolic Outcomes: Demonstrating metabolic shunting patterns not predictable from parent compounds [4].
  • Novel Mechanisms of Action: Evidence that deuteration alters biological activity beyond pharmacokinetics (e.g., RT001's inhibition of lipid peroxidation) [9].
  • Clinical Superiority: Head-to-head data showing efficacy/safety advantages over non-deuterated counterparts [4].

Table 2: Evolution of Deuterated Drug Approvals

CompoundParent DrugIndicationApproval YearKey Improvement
DeutetrabenazineTetrabenazineHuntington’s chorea2017 (FDA)Reduced dosing frequency
DonafenibSorafenibHepatocellular carcinoma2021 (China)Enhanced efficacy, reduced side effects
DeucravacitinibNone (de novo)Psoriasis2022 (FDA)Prevention of non-selective metabolites

Prothipendyl-d6 Hydrochloride as a Paradigmatic Deuterated Neuropharmacological Agent

Prothipendyl-d6 Hydrochloride (C16H13D6N3S·HCl) serves as an instructive case study in deuterated neuropharmacological agents. Its non-deuterated parent, prothipendyl hydrochloride, is a first-generation antipsychotic of the azaphenothiazine class used to manage agitation and anxiety in psychotic syndromes. It functions primarily as a dopamine D2 receptor antagonist with additional antihistaminergic and anticholinergic activities [5] [6].

Rationale for Deuteration:

Prothipendyl undergoes extensive hepatic metabolism via CYP-mediated N-dealkylation and oxidation. Strategic deuteration at six positions—specifically the N,N-dimethyl group—yields Prothipendyl-d6, where all six hydrogen atoms are replaced by deuterium ( [1] [3]). This modification aims to:

  • Slow N-demethylation kinetics via primary DKIE, thereby prolonging systemic exposure
  • Reduce metabolic clearance without altering receptor affinity
  • Maintain the pharmacological profile while optimizing pharmacokinetics [3] [9]

Chemical and Analytical Characterization:

  • Molecular Formula: C16H13D6N3S·HCl
  • Molecular Weight: 291.44 g/mol
  • CAS Registry: 1346604-67-8 (hydrochloride); 1346747-35-0 (free base)
  • Isotopic Purity: >95% deuterium incorporation (HPLC-confirmed)
  • Synthetic Route: Typically derived from deuterated precursors like dimethylamine-d6 or via late-stage H/D exchange under metal catalysis [3]

Detection of Prothipendyl-d6 requires sensitive mass spectrometry due to low therapeutic concentrations. Gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode achieves detection limits of 10 ng/mL in biological matrices, critical for pharmacokinetic studies and doping control (e.g., equine sports where low-dose neuroleptics may be abused) [7].

Table 3: Characterization Data for Prothipendyl-d6 Hydrochloride

PropertySpecificationAnalytical Method
Molecular FormulaC₁₆H₁₃D₆N₃S·HClHigh-resolution MS
Molecular Weight291.44 g/molMS
Deuterium PositionsN(CH₃)₂ → N(CD₃)₂NMR, MS
Isotopic Purity>95%HPLC
Detection Limit10 ng/mL (biological fluids)GC-MS/SIM

Research Applications and Implications:

  • Metabolic Studies: Serves as an internal standard for quantifying non-deuterated prothipendyl in bioanalytical assays, improving accuracy in mass spectrometry-based quantification [3].
  • Mechanistic Probes: Enables differentiation of enzyme-specific metabolic pathways (e.g., CYP2D6 vs. CYP3A4 involvement) through distinct metabolite profiles [9].
  • Comparative Pharmacokinetics: Animal studies indicate altered elimination kinetics versus non-deuterated prothipendyl, though human data remains limited [7].

While Prothipendyl-d6 exemplifies rational deuteration targeting metabolic stability, its development underscores broader challenges: isotopic impurity control, metabolic pathway plasticity, and regulatory requirements to demonstrate clinical superiority over non-deuterated analogues [4] [9].

Properties

Product Name

Prothipendyl-d6 Hydrochloride

IUPAC Name

3-pyrido[3,2-b][1,4]benzothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride

Molecular Formula

C16H20ClN3S

Molecular Weight

327.9 g/mol

InChI

InChI=1S/C16H19N3S.ClH/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;/h3-5,7-10H,6,11-12H2,1-2H3;1H/i1D3,2D3;

InChI Key

CQJSAKJMCVSEGU-TXHXQZCNSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.Cl

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1N=CC=C3)C([2H])([2H])[2H].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.